![molecular formula C23H22FN7O B2421744 3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1171885-18-9](/img/structure/B2421744.png)
3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
Pyrazolines, including this compound, have garnered attention due to their potential antitumor properties. Reports suggest that pyrazolines exhibit cytotoxic effects against cancer cells. Specifically, this compound has demonstrated superior cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the well-known anticancer drug sorafenib .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound of interest, have been investigated for their antioxidant potential. By scavenging free radicals and reactive oxygen species (ROS), these compounds may help mitigate oxidative damage. Researchers have explored their ability to counteract lipid peroxidation and reduce malondialdehyde (MDA) levels, a common biomarker for oxidative injury in cells and tissues .
Acetylcholinesterase (AchE) Inhibition
Acetylcholinesterase is a key enzyme involved in hydrolyzing acetylcholine in the cholinergic nervous system. Inhibition of AchE can lead to altered nerve pulse transmission and behavioral changes. Our compound has been studied for its effects on AchE activity. Understanding its impact on this enzyme can provide insights into potential neurotoxicity or therapeutic applications .
Antibacterial and Antifungal Activities
Pyrazolines have shown promise as antibacterial and antifungal agents. While specific studies on our compound are limited, related derivatives have exhibited activity against bacterial and fungal pathogens. Further research is needed to explore its efficacy in combating infections .
Antiparasitic Potential
Although data on this compound’s antiparasitic properties are scarce, pyrazolines have been investigated for their effects against parasites. Future studies could explore its activity against protozoans, helminths, or other parasites .
Anti-Inflammatory and Antidepressant Effects
While not extensively studied, pyrazolines have been associated with anti-inflammatory and antidepressant activities. Investigating these aspects may reveal additional therapeutic applications .
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c24-19-8-6-17(7-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)15-18-4-2-1-3-5-18/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQZZKRPZISFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

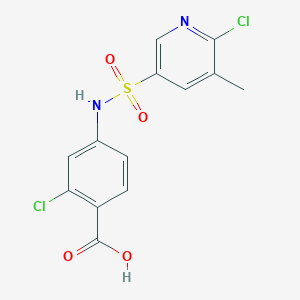
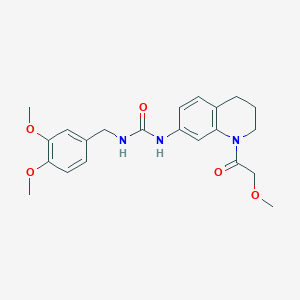
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)
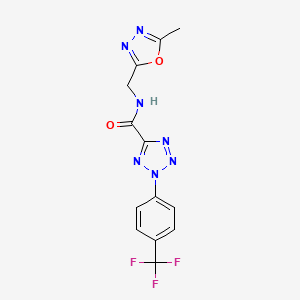
![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)
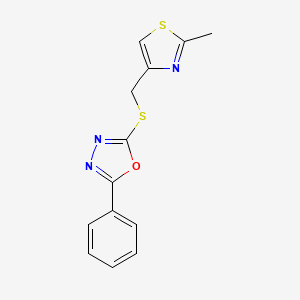
![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)
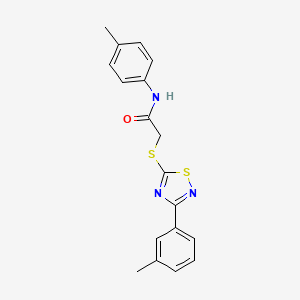
![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)